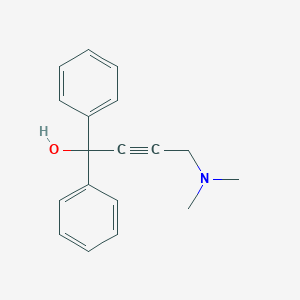
4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol, also known as DMDBO, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in biomedical research. DMDBO has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of new drugs and therapies.
Mécanisme D'action
The exact mechanism of action of 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol is not fully understood. However, it has been suggested that 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol exerts its effects by inhibiting the activity of certain enzymes and signaling pathways, leading to the induction of apoptosis in cancer cells and the inhibition of inflammation.
Biochemical and Physiological Effects:
4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of certain anti-apoptotic proteins. 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol has also been found to inhibit the activity of certain enzymes and signaling pathways involved in inflammation, leading to a reduction in inflammation. Additionally, 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol is its versatility. It can be used in a variety of lab experiments, including cell culture studies, animal studies, and in vitro assays. Additionally, 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol has been found to be relatively non-toxic, making it a safe compound to use in lab experiments. However, one limitation of 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol. One area of interest is the development of new drugs and therapies based on 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol. 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of new drugs and therapies. Additionally, further research is needed to fully understand the mechanism of action of 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol and its effects on various signaling pathways and enzymes. Finally, more studies are needed to investigate the potential applications of 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
Méthodes De Synthèse
4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol can be synthesized using various methods, including the reaction of 4-bromo-1,1-diphenylbut-2-yn-1-ol with dimethylamine in the presence of a palladium catalyst. This method has been found to be efficient and yields high purity 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol.
Applications De Recherche Scientifique
4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol has been extensively studied for its potential applications in biomedical research. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol |
|---|---|
Formule moléculaire |
C18H19NO |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
4-(dimethylamino)-1,1-diphenylbut-2-yn-1-ol |
InChI |
InChI=1S/C18H19NO/c1-19(2)15-9-14-18(20,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,20H,15H2,1-2H3 |
Clé InChI |
XLSWRSGLBONPSU-UHFFFAOYSA-N |
SMILES |
CN(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canonique |
CN(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-pyrrolidinyl)ethyl]-2-furamide](/img/structure/B257225.png)
![9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257228.png)
![9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257229.png)
![2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B257230.png)
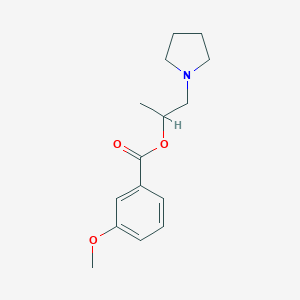
![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)
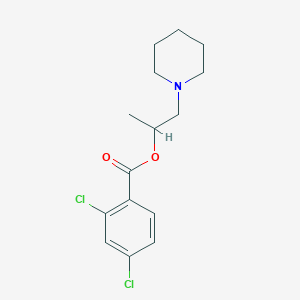
![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)
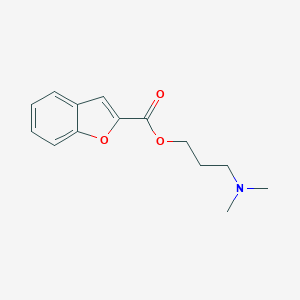
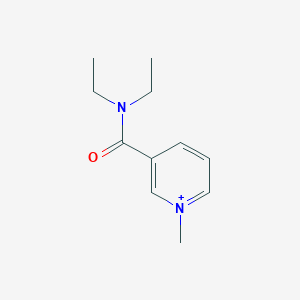
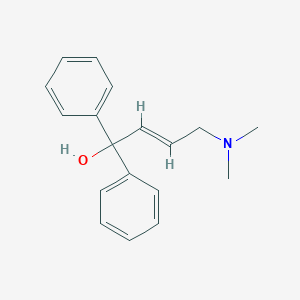
![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)